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Compound of Interest

methyl 5-amino-4-cyano-1H-
Compound Name:
pyrazole-1-carboxylate

cat. No.: B1366051

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing
a close resemblance to the natural purine ring system. This structural mimicry allows it to
effectively interact with a variety of biological targets, most notably protein kinases, which are
crucial regulators of cellular processes often dysregulated in cancer.[1][2][3][4] As a result,
numerous analogs of this heterocyclic system have been synthesized and evaluated for their
anticancer potential, demonstrating a wide range of cytotoxic activities across various cancer
cell lines.[5][6][7]

This guide provides a comparative analysis of the cytotoxicity of several pyrazolo[3,4-
d]pyrimidine analogs, supported by experimental data from peer-reviewed literature. It is
intended for researchers, scientists, and drug development professionals seeking to
understand the structure-activity relationships (SAR) and therapeutic potential of this important
class of compounds.

Comparative Cytotoxicity Data

The cytotoxic efficacy of pyrazolo[3,4-d]pyrimidine analogs is typically quantified by the half-
maximal inhibitory concentration (IC50), which represents the concentration of the compound
required to inhibit the growth of 50% of a cancer cell population. The following table
summarizes the IC50 values for a selection of pyrazolo[3,4-d]pyrimidine derivatives against
various human cancer cell lines.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1366051?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270843/
https://www.researchgate.net/publication/297615882_Pyrazolo34-dpyrimidine_based_scaffold_derivatives_targeting_kinases_as_anticancer_agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC9112407/
https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e
https://www.researchgate.net/publication/260949915_Synthesis_and_Anticancer_Activity_of_Some_New_Pyrazolo34-dpyrimidin-4-one_Derivatives
https://pubmed.ncbi.nlm.nih.gov/28032452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3447607/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Compound .
o Cancer Cell Line
IDIDescription

IC50 (uM) Reference

Series 1:
Pyrazolo[3,4-

d]pyrimidin-4-ones

3,6-dimethyl-5-(4-
nitrobenzylideneamino

-1-phenyl-1,5-

)_ pheny MCF-7 (Breast)
dihydropyrazolo[3,4-

d]pyrimidin-4-one

(10e)

11 [1]5]

5-(4-

nitrobenzylideneamino

)pyrazolo[3,4- MCF-7 (Breast)
d]pyrimidin-4-one

(10d)

12 [1]5]

5-(4-
hydroxyphenylpyrazol
0[3,4-d]pyrimidin-4-

one derivative (8b)

MCF-7 (Breast)

25 [1][5]

5-hydroxy-3,6-

dimethyl-1-phenyl-1,5-

_ yi-i-pheny MCEF-7 (Breast)
dihydropyrazolo[3,4-

d]pyrimidin-4-one (4)

49 [1]

Series 2:
Pyrazolo[3,4-
d]pyrimidines with

Piperazine Moiety

MDA-MB-231

(Breast), MCF-7
Compound 10b (Breast), SF-268

(CNS), B16F-10

(Melanoma)

5.5-11 pg/ml [6]
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Series 3:
Pyrazolo[3,4-
d]pyrimidines with
Amino Acid

Conjugates

Compound 7f

(Arginine conjugate)

MCF-7 (Breast)

Not specified, but
most active in series

Series 4:
Pyrazolo[3,4-
d]pyrido[1,2-
apyrimidin-4(1H)-

ones

(E)- 1-methyl-9-(3,4,5-
trimethoxybenzylidene
)- 6,7,8,9-

Various (5 human

tetrahydropyrazolo[3,4 ) 0.03-1.6 [9]
i cancer cell lines)

-d]pyrido[1,2-

a]pyrimidin-4(1H)-one

(10k)

Series 5:

Pyrazolo[3,4-

d]pyrimidine and

Pyrazolo[4,3-e][1][5]

[8]triazolo[1,5-

c]pyrimidine

Derivatives
MCF-7 (Breast), HCT-

Compound 14 116 (Colon), HepG-2 0.045, 0.006, 0.048 [3]
(Liver)
MCF-7 (Breast), HCT-

Compound 15 116 (Colon), HepG-2 0.046, 0.007, 0.048 [3]
(Liver)

Series 6: Pyrazolo-

[3,4-d]-pyrimidine Src
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Kinase Inhibitors

SI1163 HT22 (Neuronal) 27.92 [10]
S29 HT22 (Neuronal) 45.36 [10]
S7 HT22 (Neuronal) 17.14 [10]
Series 7:
Phenylpyrazolo[3,4-
d]pyrimidine-Based
Analogs
Potent, dual
. MCF-7, HCT116,

Compound 5i EGFR/VGFR2 [11]

HePG-2 o

inhibitor

Series 8: Repurposed
Pyrazolo[3,4-
d]pyrimidine
Derivatives

Caco-2 (Colon), A549

(Lung), HT1080 _
Compound 5 ) Micromolar range [12]

(Fibrosarcoma), Hela

(Cervical)

Caco-2 (Colon), A549

(Lung), HT1080 _
Compound 7 Micromolar range [12]

(Fibrosarcoma), Hela

(Cervical)

Series 9: Hydrazone

Derivatives

2-
hydroxybenzaldehyde
[1-(4-chlorophenyl)-3-

57 different cell lines 0.326 - 4.31 [7]
methyl-1H-pyrazolo-
[3,4-d]pyrimidin-4-
yllhydrazone (Vlia)
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Series 10:
Naphtho[1',2":.4,5]thien
0[2,3-d]pyrimidinyl

Derivatives
Compound 11 MCF-7 (Breast) 3.60 pg/mL [13]
Compound 22 A549 (Lung) 4.80 pg/mL [13]

Series 11: Acyclic
Nucleoside

Derivatives

Highest activity in
Compound 4 MCF-7 (Breast) i [14]
series

Mechanism of Action: Targeting Kinase Signaling
Pathways

The cytotoxic effects of many pyrazolo[3,4-d]pyrimidine analogs stem from their ability to inhibit
protein kinases.[2][4] These enzymes play a pivotal role in signal transduction pathways that
control cell growth, proliferation, and survival. By acting as ATP-competitive inhibitors, these
compounds can block the activity of kinases such as Cyclin-Dependent Kinases (CDKSs), Src
Family Kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial
Growth Factor Receptor (VEGFR).[1][3][11][15]

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine
kinase (RTK), a common target for this class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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